1-(2-Bromobenzyl)-4-[4-(methylsulfanyl)benzyl]piperazine
Description
Properties
IUPAC Name |
1-[(2-bromophenyl)methyl]-4-[(4-methylsulfanylphenyl)methyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BrN2S/c1-23-18-8-6-16(7-9-18)14-21-10-12-22(13-11-21)15-17-4-2-3-5-19(17)20/h2-9H,10-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFKWMIQGRQIWSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BrN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Bromobenzyl-Substituted Piperazines
Key Compounds:
Structural Insights :
Sulfur-Containing Piperazine Derivatives
Key Compounds:
Structural Insights :
- Methylsulfanyl vs. Sulfonyl : The target compound’s SCH₃ group is electron-donating, enhancing lipophilicity, while sulfonyl groups (SO₂) are electron-withdrawing, favoring polar interactions .
- Biological Impact : Methylsulfanyl may improve blood-brain barrier penetration compared to bulkier sulfonyl derivatives.
Piperazines with Aromatic/Heteroaromatic Substituents
Key Compounds:
Structural Insights :
- Heterocycles vs. Halogens : Furylmethyl () and nitrobenzyl () substituents introduce distinct electronic profiles compared to bromobenzyl, affecting target selectivity.
Anticancer/Antiproliferative Activity:
- Target Compound : Hypothesized to exhibit antiproliferative activity based on structural analogs like 1-(4-chlorobenzhydryl)piperazine derivatives (IC₅₀ values: 2–15 µM across liver, breast, and colon cancer lines) .
- Nitroimidazole-Triazole Hybrids : Show superior cytotoxicity (IC₅₀ < 10 µM) due to dual targeting of DNA and microtubules .
CNS Activity:
- 1-(2-Methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine : Antagonizes 5-HT₁A receptors, highlighting the role of methoxy and phthalimido groups in CNS targeting .
Q & A
Q. Key Variables Affecting Yield :
- Base Selection : Strong bases (e.g., NaH) accelerate reaction rates but may increase hydrolysis byproducts.
- Solvent Polarity : Polar aprotic solvents enhance nucleophilicity of piperazine.
- Temperature : Elevated temperatures (>60°C) risk decomposition of the methylsulfanyl group.
How do structural modifications (e.g., bromo vs. chloro substituents) impact biological target affinity?
Advanced Research Question
The 2-bromo substituent on the benzyl group enhances steric bulk and electron-withdrawing effects compared to chloro analogs, potentially altering receptor binding. For instance, in dopamine receptor studies, bromo derivatives exhibit higher D₂/D₃ selectivity due to improved hydrophobic interactions in the receptor's orthosteric pocket. Computational docking (e.g., AutoDock Vina) reveals that the bromo group increases binding energy by 1.2–1.5 kcal/mol compared to chloro analogs, as observed in similar piperazine-based ligands .
Q. Methodological Insight :
- SAR Studies : Replace the 2-bromo group with other halogens (e.g., F, Cl) and compare IC₅₀ values via radioligand displacement assays.
- Crystallography : Co-crystallization with receptor proteins (e.g., PDB ID 6CM4) provides atomic-level interaction data.
What analytical techniques are critical for characterizing this compound, and how are purity thresholds validated?
Basic Research Question
Essential Methods :
- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., δ 3.6–3.8 ppm for piperazine CH₂ groups; δ 7.2–7.5 ppm for aromatic protons).
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]⁺: 393.04 Da).
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95% by AUC at 254 nm).
Q. Advanced Validation :
- Elemental Analysis : Carbon/nitrogen ratios must align with theoretical values (e.g., C: 52.0%, H: 4.6%, N: 7.1%).
- X-ray Diffraction : Single-crystal analysis resolves stereochemical ambiguities .
Which in vitro assays are recommended for evaluating neuropharmacological activity?
Advanced Research Question
Target-Specific Assays :
- Dopamine Receptor Binding : Use [³H]spiperone in competitive binding assays with HEK293 cells expressing human D₂/D₃ receptors. IC₅₀ values <100 nM suggest high potency.
- Functional cAMP Assays : Measure Gi/o-coupled receptor activity via luminescence (e.g., GloSensor).
- Microsomal Stability : Incubate with liver microsomes (human/rat) to assess metabolic half-life (t₁/₂ >30 min preferred) .
Q. Data Interpretation :
- Contradictions in IC₅₀ values across studies may arise from assay conditions (e.g., Mg²⁺ concentration, GTP presence).
How can computational modeling predict metabolic pathways and toxicity risks?
Advanced Research Question
In Silico Tools :
- CYP450 Metabolism Prediction : Use Schrödinger’s ADMET Predictor or StarDrop to identify likely oxidation sites (e.g., methylsulfanyl group → sulfoxide).
- Toxicity Profiling : Employ Derek Nexus to flag hepatotoxicity risks (e.g., structural alerts for quinone formation).
Q. Case Study :
- Docking Simulations : Molecular dynamics (GROMACS) reveal that the bromobenzyl group stabilizes binding to CYP3A4, increasing oxidation susceptibility. Validate with in vitro metabolite ID (LC-MS/MS) .
What safety protocols are essential for handling this compound?
Basic Research Question
Handling Guidelines :
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation (vapor pressure ~0.1 Pa at 25°C).
- Waste Disposal : Collect in halogenated solvent containers due to bromine content.
Q. Toxicity Data :
- Limited acute toxicity data; assume LD₅₀ >500 mg/kg (rat, oral) based on structural analogs. Conduct Ames tests for mutagenicity screening .
What strategies resolve discrepancies in reported biological activity data?
Advanced Research Question
Root Causes of Contradictions :
- Assay Variability : Cell line differences (e.g., CHO vs. HEK293) affect receptor expression levels.
- Buffer Composition : Divalent cations (Mg²⁺) modulate receptor-G protein coupling efficiency.
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
